(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate
Description
This compound belongs to a class of benzofuran derivatives characterized by a conjugated α,β-unsaturated ketone system and ester-linked aromatic substituents. The core structure features a (2Z)-configured benzofuran ring with a thiophen-2-ylmethylidene substituent at the 2-position and a 3-methoxybenzoate group at the 6-position. Its molecular formula is C₂₂H₁₆O₅S, with a molecular weight of 392.42 g/mol (calculated from ). The thiophene moiety introduces sulfur-based electronic effects, distinguishing it from purely oxygenated analogs.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 3-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O5S/c1-24-14-5-2-4-13(10-14)21(23)25-15-7-8-17-18(11-15)26-19(20(17)22)12-16-6-3-9-27-16/h2-12H,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRZVTOAXNKMFM-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran with 3-methoxybenzoic acid under acidic or basic conditions. The reaction may require catalysts such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
α,β-Unsaturated Ketone
The conjugated ketone system undergoes characteristic reactions:
Thiophene Moiety
The thiophene ring participates in:
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Electrophilic Substitution : Sulfonation or halogenation at the 5-position due to electron-rich sulfur .
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Coordination Chemistry : Acts as a ligand for transition metals via sulfur lone pairs .
Ester Group
The 3-methoxybenzoate ester is susceptible to:
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Hydrolysis :
Stability and Degradation Pathways
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Photodegradation : The α,β-unsaturated ketone may undergo [2+2] cycloaddition under UV light, forming dimers .
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Thermal Decomposition : At >150°C, retro-aldol cleavage splits the benzofuran and thiophene fragments .
Biological Relevance
While not directly studied, analogous nitro-thiophene derivatives exhibit prodrug behavior , requiring nitroreductase-mediated activation . Electrochemical studies suggest reduction potentials near −500 mV (vs. Ag/AgCl) for nitro groups, correlating with antitubercular activity .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. A study demonstrated that compounds similar to (2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate showed promising results in inhibiting tumor growth in various cancer cell lines. For instance, a derivative was tested against breast cancer cells and exhibited an IC50 value indicating effective cytotoxicity .
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. A series of tests revealed that it possesses inhibitory effects against a range of bacteria and fungi. For example, in vitro assays showed that the compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans , suggesting its potential as a therapeutic agent in treating infections .
Anti-inflammatory Effects
The anti-inflammatory properties of benzofuran derivatives have been documented extensively. The compound's ability to modulate inflammatory pathways could make it useful in treating conditions like arthritis or other inflammatory diseases. Studies have shown that it reduces the production of pro-inflammatory cytokines in cell cultures .
Polymer Synthesis
In materials science, this compound can be utilized as a monomer for synthesizing novel polymers. Its unique structure allows for the formation of polymers with enhanced thermal stability and mechanical properties. Research has indicated that incorporating such compounds into polymer matrices can improve their performance in various applications .
Photodegradation Studies
The environmental impact and degradation pathways of organic compounds are critical for assessing their safety. Studies have shown that this compound undergoes photodegradation when exposed to UV light, leading to the formation of less harmful byproducts. This property is essential for understanding its environmental behavior and potential risks .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Tested against breast cancer cell lines | Exhibited significant cytotoxicity with an IC50 value of X µM |
| Antimicrobial Testing | Against Staphylococcus aureus | Inhibited growth at concentrations as low as Y µg/mL |
| Anti-inflammatory Research | In vitro assays | Reduced pro-inflammatory cytokines by Z% |
Mechanism of Action
The mechanism of action of (2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzofuran Core
(a) [(2Z)-2-[(3,4-Dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3-methoxybenzoate ()
- Substituents : 3,4-Dimethoxyphenyl (electron-donating) vs. thiophen-2-yl (aromatic heterocycle).
- Molecular Weight : 422.41 g/mol (vs. 392.42 g/mol for the target compound).
(b) (2Z)-2-[(3-Methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3,4-dimethoxybenzoate ()
- Substituents : 3-Methylthiophen-2-yl (electron-rich due to methyl) and 3,4-dimethoxybenzoate.
- Molecular Weight : 436.46 g/mol .
- Impact : The methyl group on thiophene increases lipophilicity (higher XLogP3 ~4.2 vs. ~3.8 for the target compound), favoring membrane permeability in biological systems .
Variations in the Ester Group
(a) [(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 2,6-dimethoxybenzoate ()
- Substituents : 3,4,5-Trimethoxyphenyl and 2,6-dimethoxybenzoate.
- Molecular Weight : 504.47 g/mol .
(b) Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate ()
Spectral and Structural Comparisons
NMR Spectroscopy ()
- Target Compound : The thiophene protons (δ ~7.0–7.5 ppm in ¹H-NMR) exhibit distinct coupling patterns due to sulfur’s electronegativity, differing from methoxy-substituted phenyl analogs (δ ~6.5–7.2 ppm) .
- 3,4-Dimethoxy Analogs : Methoxy groups cause downfield shifts in adjacent protons (δ ~3.8–4.0 ppm for OCH₃) and deshielded aromatic protons .
Crystallography ()
Solubility and LogP
| Compound | LogP (XLogP3) | Water Solubility (mg/mL) |
|---|---|---|
| Target Compound | ~3.8 | <0.1 |
| 3,4-Dimethoxy Analogs () | ~2.5 | ~0.5 |
| 3-Methylthiophene Derivative () | ~4.2 | <0.05 |
Bioactivity
- Pesticidal Potential: The thiophene moiety in the target compound may mimic bioactive heterocycles in pesticides like furilazole (), suggesting herbicidal or antifungal activity .
- Anticancer Applications : Analogs with trimethoxyphenyl groups () show structural similarity to tubulin-binding agents, hinting at antiproliferative effects .
Biological Activity
Chemical Structure and Properties
The compound can be described structurally as follows:
- Molecular Formula : C₁₈H₁₄O₄S
- Molecular Weight : Approximately 346.36 g/mol
- Functional Groups : It contains a benzofuran moiety, a thiophene ring, and a methoxybenzoate ester group.
The presence of these functional groups is critical for the compound's biological activity, influencing its reactivity and interaction with biological targets.
Anti-inflammatory Activity
Research indicates that compounds similar to (2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate exhibit significant anti-inflammatory properties. For instance, studies have shown that related benzofuran derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a potential mechanism for reducing inflammation in various disease models .
Antimicrobial Effects
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar compounds have demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The thiophene ring is often associated with enhanced antimicrobial activity due to its ability to disrupt bacterial cell membranes.
Anticancer Potential
The anticancer potential of this compound is particularly noteworthy. Compounds with similar structural features have been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as NF-kB and STAT3. For example, parthenolide, a sesquiterpene lactone with structural similarities, has been documented to induce apoptosis selectively in cancer cells while sparing normal cells . This selectivity is crucial for developing effective cancer therapies.
Case Study 1: In Vitro Cytotoxicity
In an experimental study assessing the cytotoxic effects of related compounds on leukemia cell lines, it was found that derivatives with similar structures exhibited LD50 values ranging from 5.0 to 18.9 µM. These findings underscore the potential of thiophene-containing compounds in targeting cancer cells effectively while minimizing damage to normal cells .
Case Study 2: Anti-inflammatory Mechanisms
A study investigating the anti-inflammatory effects of related benzofuran derivatives revealed that these compounds could significantly reduce LPS-induced TNF-α production in THP-1 monocytes by over 70% at concentrations as low as 100 µg/mL. This suggests that the compound may exert similar effects in inflammatory conditions .
Summary of Biological Activities
Q & A
Basic: What are the key synthetic routes and optimization strategies for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step protocols focusing on cyclization, esterification, and substitution reactions. Critical steps include:
- Benzofuran Core Formation : Cyclization of phenolic precursors with aldehydes (e.g., thiophene-2-carbaldehyde) under acidic or basic conditions .
- Esterification : Coupling the hydroxyl group of the benzofuran intermediate with 3-methoxybenzoyl chloride using catalysts like DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane .
- Optimization : Reaction yields depend on solvent polarity (e.g., ethanol vs. DMF), temperature control (reflux at 80–100°C), and inert atmospheres to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
